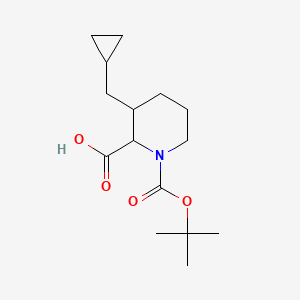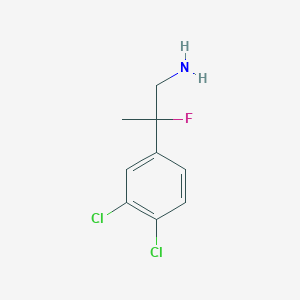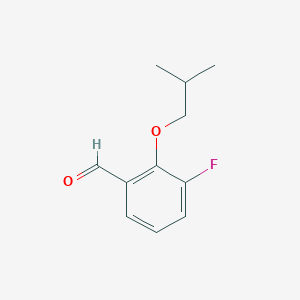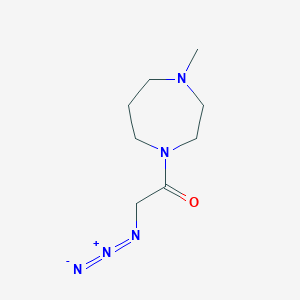![molecular formula C6H4Cl2N2O2S B1475256 2,4-dichloro-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione CAS No. 1698853-34-7](/img/structure/B1475256.png)
2,4-dichloro-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione
Übersicht
Beschreibung
2,4-dichloro-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione is a chemical compound with the molecular formula C6H4Cl2N2O2S . It has a molecular weight of 239.08 g/mol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: O=S1(C2=C(Cl)N=C(Cl)N=C2CC1)=O .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
- A study by Abdel-fattah et al. (1998) describes a facile synthesis approach involving the use of 2,4-dichloro-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione derivatives to create new ring systems like isoxazolo[5′,4′:4,5]thiazolo[3,2-a]thieno[2,3-d]pyrimidines, which have potential biological activities (Abdel-fattah et al., 1998).
Biological Applications
- El-Gazzar et al. (2006) synthesized thieno[2,3-d]pyrimidine compounds with a fused thiazolo ring, suggesting their potential use in creating biologically active compounds with applications in treating diseases like cancer (El-Gazzar et al., 2006).
- Research by Guo et al. (2003) on thieno[2,3-d]pyrimidine-2,4-dione derivatives highlights their role as potent GnRH receptor antagonists, potentially useful in treating reproductive diseases (Guo et al., 2003).
Chemical Synthesis and Modifications
- Hirota et al. (1990) explored the synthesis of various 6-substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, which could be valuable in chemical research for developing new compounds (Hirota et al., 1990).
Anticancer and Antimicrobial Potential
- Santagati et al. (1995) synthesized novel derivatives based on the thienopyrimidine ring system, which exhibited notable analgesic, antiinflammatory, and low acute toxicity, suggesting potential pharmaceutical applications (Santagati et al., 1995).
- Aly et al. (2018) conducted a study on pyrimidinone derivatives, including thieno[3,2-d]pyrimidine-7-carbohydrazide derivatives, for their anticancer activity in vitro, indicating the compound's potential in cancer research (Aly et al., 2018).
- Tolba et al. (2018) synthesized new thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents, demonstrating the compound's relevance in developing new bioactive compounds (Tolba et al., 2018).
Novel Synthesis Approaches and Chemical Studies
- Vasilin et al. (2015) explored the chemical reactions of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides, which could offer insights into new synthetic pathways involving thieno[3,2-d]pyrimidine derivatives (Vasilin et al., 2015).
- Yin et al. (2022) reported on the synthesis of a thieno[2,3-d]pyrimidine derivative with an imidazolidine moiety, contributing to the diversity of synthetic strategies involving these compounds (Yin et al., 2022).
Wirkmechanismus
Target of Action
The primary targets of 2,4-dichloro-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed that the compound interacts with its targets, leading to changes in cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the bioavailability of the compound .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound .
Biochemische Analyse
Biochemical Properties
2,4-dichloro-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It interacts with various enzymes and proteins, potentially inhibiting their activity. For instance, this compound has been shown to interact with enzymes involved in DNA replication and repair, thereby affecting cellular processes. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition of its catalytic activity .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of gene expression, without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including cellular damage, disruption of metabolic processes, and induction of apoptosis. Threshold effects have been noted, where the compound’s impact becomes more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites that may have distinct biological activities. This compound can affect metabolic flux by inhibiting key enzymes, resulting in changes in metabolite levels and overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its accumulation and activity in different tissues, affecting its overall biological effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its ability to modulate cellular processes. For example, localization to the nucleus may enhance its impact on gene expression, while localization to the mitochondria may influence cellular metabolism .
Eigenschaften
IUPAC Name |
2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine 5,5-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2S/c7-5-4-3(9-6(8)10-5)1-2-13(4,11)12/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALERZAHSJDWNKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-{1-[5-(ethoxycarbonyl)-3-methyl-1H-indol-2-yl]propyl}-3-methyl-1H-indole-5-carboxylate](/img/structure/B1475173.png)



![2-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1475180.png)
![(2E)-4-[3-(hydroxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B1475181.png)


![6-[4-(Trifluoromethyl)piperidin-1-yl]pyridazin-3-amine](/img/structure/B1475187.png)

![1-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1475192.png)



